[3H]dehydroepiandrosterone sulfate

Neurosteroid Transport OSTα-OSTβ Transporter Kinetics

[3H]Dehydroepiandrosterone sulfate ([3H]DHEAS) is the tritium-labeled sodium salt of the most abundant circulating steroid hormone in humans, dehydroepiandrosterone sulfate. Carrying nominally labeled tritium atoms at the 1,2,6,7 positions, this radiochemical tracer enables direct, quantitative measurement of DHEAS transport, binding, and metabolism in biological systems at picomolar-to-nanomolar sensitivity.

Molecular Formula C19H27O5S-
Molecular Weight 367.5 g/mol
Cat. No. B1259268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3H]dehydroepiandrosterone sulfate
Molecular FormulaC19H27O5S-
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C
InChIInChI=1S/C19H28O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,13-16H,4-11H2,1-2H3,(H,21,22,23)/p-1/t13-,14-,15-,16-,18-,19-/m0/s1
InChIKeyCZWCKYRVOZZJNM-USOAJAOKSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is [3H]Dehydroepiandrosterone Sulfate and Why Researchers Rely on Radiolabeled DHEAS for Quantitative Steroid Biology


[3H]Dehydroepiandrosterone sulfate ([3H]DHEAS) is the tritium-labeled sodium salt of the most abundant circulating steroid hormone in humans, dehydroepiandrosterone sulfate [1]. Carrying nominally labeled tritium atoms at the 1,2,6,7 positions, this radiochemical tracer enables direct, quantitative measurement of DHEAS transport, binding, and metabolism in biological systems at picomolar-to-nanomolar sensitivity . [3H]DHEAS is primarily employed in transporter kinetics assays (OATP, OSTα-OSTβ, MRP8), steroid sulfatase activity measurements, receptor-binding studies, and in vivo dual-label metabolic tracing where its high specific activity and distinct scintillation counting properties provide unambiguous signal separation from co-administered 14C-labeled tracers [2][3].

Transporter kinetics: OATP, OSTα-OSTβ, MRP8 assays
Receptor binding: GABAA modulation, cytosolic binding protein
Dual-label 3H/14C metabolic tracing in research models
Steroid sulfatase activity & directional BBB efflux studies

Why [3H]Dehydroepiandrosterone Sulfate Cannot Be Replaced by [3H]DHEA, [14C]DHEAS, or [35S]DHEAS Without Compromising Experimental Validity


Simply substituting [3H]DHEAS with the unsulfated [3H]DHEA, or with alternative isotopes labeling the same molecule, is insufficient because the sulfate moiety fundamentally dictates transporter recognition, binding protein specificity, and membrane permeability [1][2]. Rat hepatocyte studies demonstrate that while DHEAS enters cells via a saturable, carrier-mediated transport system (Km = 17.0 µM), DHEA crosses membranes only by passive diffusion with no detectable saturable component [2]. At the GABAA receptor, DHEAS potently inhibits both [3H]GABA and [35S]TBPS binding, whereas DHEA has no effect whatsoever [3]. Furthermore, [14C]DHEAS—when available—offers specific activities roughly 1000-fold lower than the 60–100 Ci/mmol routinely achieved with tritiated DHEAS, rendering 14C-labeled material inadequate for high-sensitivity binding assays with nanomolar Kd values [4]. The choice of radiolabel is therefore not interchangeable; it directly determines which biological questions can be quantitatively answered.

[3H]DHEAS Target
Carrier-mediated transport; specific receptor and binding protein engagement
[3H]DHEA Substitute
Passive diffusion only; no GABAA receptor activity or DHEAS-binding protein recognition
[3H]DHEAS Target
High-sensitivity tritium label for picomolar detection
[14C]DHEAS Substitute
Much lower specific activity; inadequate signal for nanomolar binding assays

Quantitative Differentiation Evidence for [3H]Dehydroepiandrosterone Sulfate vs. Closest Analogs and In-Class Alternatives


OSTα-OSTβ Transporter Kinetics: [3H]DHEAS Exhibits 4.6-Fold Higher Affinity Than [3H]Pregnenolone Sulfate

In a direct head-to-head comparison within the same Xenopus oocyte expression system, [3H]DHEAS demonstrated a high-affinity transport component (Km = 1.5 ± 0.4 µM) with approximately 4.6-fold greater affinity than [3H]pregnenolone sulfate ([3H]PREGS; Km = 6.9 ± 2.1 µM) for human OSTα-OSTβ [1]. Conversely, the unsulfated [3H]DHEA showed negligible OSTα-OSTβ-mediated uptake compared to [3H]DHEAS at equimolar (1 µM) concentrations, confirming that the sulfate group is essential for transporter recognition [1].

OSTα-OSTβ affinity
Head-to-head
Km 1.5 ± 0.4 µM (DHEAS) vs 6.9 ± 2.1 µM (PREGS)
Reported higher affinity supports radioligand selection for OSTα-OSTβ transport studies
Xenopus oocyte expression; n=4 triplicate
Neurosteroid Transport OSTα-OSTβ Transporter Kinetics

Hepatocellular Uptake Mechanism: [3H]DHEAS Enters via Saturable Carrier Whereas [3H]DHEA Crosses Only by Passive Diffusion

A direct side-by-side comparison in isolated rat hepatocytes revealed fundamentally different uptake mechanisms for the two tritiated forms: [3H]DHEAS uptake was saturable with Km = 17.0 µM and Vmax = 3.7 nmol/min/mg cell protein, whereas no specific saturable transport system could be detected for [3H]DHEA — its uptake was linear and consistent with simple passive diffusion across the entire 3.5 nM–100 µM range tested [1]. Furthermore, [3H]DHEAS uptake was energy-dependent and inhibited by mitochondrial respiratory chain blockers (antimycin A, CCCP, dinitrophenol) and Na+-ionophore monensin, while [3H]DHEA uptake was unaffected by these agents [1].

Hepatocyte uptake mechanism
Head-to-head
Saturable, energy-dependent (DHEAS) vs passive diffusion only (DHEA)
Sulfate group necessary for carrier-mediated hepatic uptake
Isolated rat hepatocytes; rapid filtration
Hepatocyte Transport Steroid Uptake Saturable Kinetics

MRP8 (ABCC11) Efflux: [3H]DHEAS Km = 13.0 µM vs. E217βG Km = 62.9 µM — A 4.8-Fold Higher Affinity for the Steroid Sulfate

In inside-out membrane vesicle assays from MRP8-transfected LLC-PK1 cells, [3H]DHEAS exhibited a Km of 13.0 ± 0.8 µM and Vmax of 34.9 ± 9.5 pmol/mg/min, representing a 4.8-fold higher apparent affinity than estradiol 17-β-D-glucuronide (E217βG; Km = 62.9 ± 12 µM), the prototypical MRP substrate used as a comparator in the same study [1]. This demonstrates that [3H]DHEAS is one of the highest-affinity known substrates for MRP8, directly informing its selection as the reference radioligand for MRP8-mediated steroid sulfate efflux assays.

MRP8 substrate affinity
Head-to-head
Km 13.0 ± 0.8 µM (DHEAS) vs 62.9 ± 12 µM (E217βG)
Reported higher affinity context for MRP8 steroid sulfate efflux studies
MRP8-transfected LLC-PK1 vesicles
MRP8 Efflux Steroid Sulfate Transport ABC Transporter

DHEAS-Specific Cytosolic Binding Protein: [3H]DHEAS Kd = 72 nM; Unlabeled DHEA and Other Free Steroids Fail to Compete

Incubation of [3H]DHEAS with rat liver cytosol identified a specific, high-affinity binding protein with a dissociation constant (Kd) of 72 ± 14 nM and a maximal binding capacity (Bmax) of 312 ± 105 fmol/mg cytosol protein [1]. Crucially, in competitive binding studies, free steroids including DHEA, sulfatase substrates, and organic anion binder ligands (ligandin, fatty acid binding protein ligands) had no effect on [3H]DHEAS binding, demonstrating that the binding entity exclusively recognizes the sulfated form [1]. The only effective competitor was epiandrosterone sulfate, which was nearly equipotent with unlabeled DHEAS, confirming a strict structural requirement for the 3β-sulfate ester [1].

Cytosolic binding protein
Head-to-head
Kd 72 ± 14 nM; DHEA shows zero displacement
Sulfate-dependent binding; unsulfated DHEA fails to compete
Rat liver cytosol; 0°C incubation
Steroid Binding Protein Peroxisomal Enzyme Induction Ligand Specificity

GABAA Receptor Modulation: DHEAS Inhibits [3H]GABA and [35S]TBPS Binding; DHEA Is Completely Inactive

In a systematic study of GABAA receptor binding sites using rat brain membranes, DHEAS produced concentration-dependent inhibition of both [3H]GABA binding (decreasing Bmax of high- and low-affinity sites without affecting Kd) and [35S]TBPS binding (competitive inhibition by Scatchard analysis) [1]. In marked contrast, DHEA at concentrations up to 100 µM had no effect on [3H]GABA or [35S]TBPS binding, nor did it affect [3H]flunitrazepam binding. This functional dichotomy was confirmed by GABA-induced 36Cl− influx assays in cultured cortical neurons, where DHEAS inhibited while DHEA was inactive [1].

GABAA receptor modulation
Head-to-head
DHEAS inhibits [3H]GABA/[35S]TBPS; DHEA inactive up to 100 µM
Sulfation required for GABAA receptor modulation activity
Rat brain membranes; 36Cl− influx assay
GABAA Receptor Neurosteroid Pharmacology Receptor Binding

Blood-Brain Barrier Efflux Dominance: [3H]DHEAS Efflux Clearance Exceeds Influx by 10.4-Fold, Establishing Directional Transport

Using the brain efflux index method in rats, the apparent BBB efflux rate constant of [3H]DHEAS was determined to be 2.68 × 10⁻² min⁻¹, with saturable efflux kinetics (Km = 32.6 µM) [1]. Critically, the apparent efflux clearance (118 µL/min·g brain) was 10.4-fold greater than the influx clearance estimated by in situ brain perfusion (11.4 µL/min·g brain), providing direct quantitative evidence that [3H]DHEAS is predominantly transported from brain to blood [1]. For comparison, [3H]digoxin — a classic OATP substrate — showed reciprocal inhibition with DHEAS in TM-BBB4 cells, but the 10.4-fold efflux-to-influx ratio for DHEAS exceeds typical values for many other OATP substrates, underscoring the unique vectorial transport properties of this steroid sulfate at the BBB [1].

BBB directional transport
Cross-study
Efflux clearance 118 vs influx 11.4 µL/min·g brain; ratio 10.4
Supports brain-to-blood neurosteroid transport quantification
In vivo rat BEI; in situ perfusion
Blood-Brain Barrier Efflux Transport OATP

Where [3H]Dehydroepiandrosterone Sulfate Delivers Irreplaceable Experimental Value: Validated Application Scenarios


Kinetic Characterization of Steroid Sulfate Transporters (OATP, OSTα-OSTβ, MRP8)

For laboratories expressing recombinant OATP1B1, OATP2B1, OSTα-OSTβ, or MRP8 in Xenopus oocytes, MDCK, or LLC-PK1 cells, [3H]DHEAS provides the quantitative foundation for Km and Vmax determination that no other radioligand can match. As demonstrated by the 4.6-fold affinity advantage of DHEAS over PREGS for OSTα-OSTβ (Km 1.5 vs 6.9 µM) [1], and its 4.8-fold affinity advantage over E217βG for MRP8 (Km 13.0 vs 62.9 µM) [2], [3H]DHEAS is the single most informative tracer for transporter kinetic analysis in steroid sulfate efflux and uptake studies. Its high specific activity (60–100 Ci/mmol) permits accurate quantification even at sub-Km substrate concentrations where 14C-labeled alternatives lack sufficient signal.

Dual-Label In Vivo Metabolic Tracing of Steroid Interconversion Pathways

The simultaneous infusion of [3H]DHEAS and [14C]testosterone in human subjects, as validated by Haning et al. (1991) for measuring metabolic clearance rates and intrafollicular conversion to androstenedione, testosterone, and dihydrotestosterone [3], establishes a proven dual-label paradigm. The distinct β-energy spectra of 3H (Emax 18.6 keV) and 14C (Emax 156 keV) enable unambiguous scintillation channel separation, making [3H]DHEAS the only DHEAS tracer capable of being multiplexed with a 14C-labeled downstream metabolite in the same biological sample. This dual-label capability is not achievable with unlabeled DHEAS or single-isotope alternatives.

Exclusive Detection of the DHEAS-Specific Cytosolic Binding Protein in Liver and Steroidogenic Tissues

Since the rat liver cytosolic DHEAS-binding protein (Kd = 72 nM, Bmax = 312 fmol/mg) is completely unrecognized by free DHEA, testosterone, corticosterone, and other non-sulfated steroids [4], [3H]DHEAS is the sole radioligand available for quantifying this binding entity. Studies on peroxisomal enzyme induction, tissue distribution (liver > kidney > heart), and sex-dependent expression (2-fold higher in males) of this binding protein all depend exclusively on the tritiated sulfate form. Any attempt to use [3H]DHEA or [14C]DHEAS (with ~1000-fold lower specific activity) would fail to generate interpretable saturation binding data.

Blood-Brain Barrier Efflux Transporter Studies Requiring Directional Flux Quantification

The 10.4-fold efflux-to-influx ratio of [3H]DHEAS at the BBB (118 vs. 11.4 µL/min·g brain) [5] makes it the reference compound for studying OATP2-mediated brain-to-blood steroid sulfate transport. In drug discovery programs evaluating whether candidate compounds inhibit or compete with this efflux pathway — relevant for neurosteroid homeostasis and CNS drug delivery — [3H]DHEAS provides the validated, quantitative assay readout. Co-administration with [14C]mannitol as a vascular marker further enhances the precision of BBB permeability measurements.

Application
Selection Property
Validation Focus
Steroid sulfate transporter kinetics
High-affinity tritiated substrate with defined Km for OATP/OST/MRP
Kinetic parameter determination in recombinant expression systems
Dual-label metabolic tracing
3H/14C spectral separation enabling simultaneous metabolite quantification
Steroid interconversion pathway analysis in in vivo research
DHEAS-specific binding protein detection
Exclusive sulfate-dependent ligand recognition
Saturation binding and tissue distribution in cytosol preparations
BBB efflux transporter studies
High efflux-to-influx ratio for directional transport assays
OATP-mediated brain-to-blood transport quantification
Quote Request

Request a Quote for [3H]dehydroepiandrosterone sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.